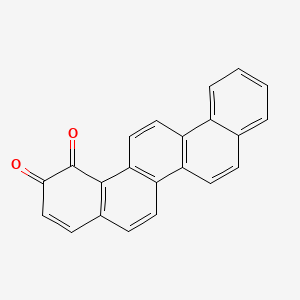

Picene-1,2-dione

Description

Structure

3D Structure

Properties

CAS No. |

103088-84-2 |

|---|---|

Molecular Formula |

C22H12O2 |

Molecular Weight |

308.3 g/mol |

IUPAC Name |

picene-1,2-dione |

InChI |

InChI=1S/C22H12O2/c23-20-12-7-14-6-9-18-17-8-5-13-3-1-2-4-15(13)16(17)10-11-19(18)21(14)22(20)24/h1-12H |

InChI Key |

GWEDFCSZKFHLPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC5=C4C(=O)C(=O)C=C5 |

Origin of Product |

United States |

Synthetic Methodologies for Picene 1,2 Dione and Its Analogues

Strategies for the Construction of the Picene (B1221364) Skeleton

The formation of the extended, zigzag-fused ring system of picene is a significant synthetic challenge. Chemists have developed several reliable methods, with photochemical and oxidative cyclizations being among the most prominent.

A primary and highly effective strategy for assembling the picene skeleton is the photochemical cyclization of 1,2-di(1-naphthyl)ethenes, a specific application of the Mallory reaction. rsc.orgrsc.org This approach is recognized as one of the most convenient and dependable routes to phenacene-type frameworks. rsc.org The reaction typically involves the irradiation of a dinaphthylethene precursor, which exists as a mixture of (E) and (Z) isomers. Upon exposure to ultraviolet light (e.g., 352 nm), the (E)-isomer converts to the (Z)-form, which then undergoes an intramolecular cyclization. rsc.org This key step is usually performed in the presence of an oxidizing agent, such as iodine (I₂), in the air to facilitate the final aromatization step to yield the stable picene core. rsc.orgresearchgate.net

This photochemical strategy has been successfully employed in the multi-step synthesis of various picene derivatives. For instance, picene derivatives featuring imide moieties have been synthesized using this key cyclization step, demonstrating the method's tolerance to different functional groups. rsc.orgnii.ac.jpokayama-u.ac.jp A facile synthesis of picene itself has also been achieved through the photosensitization of 1,2-di(1-naphthyl)ethane (B91055), using 9-fluorenone (B1672902) as a sensitizer (B1316253), marking the first photochemical cyclization of an ethylene-bridged naphthalene (B1677914) system to create the picene skeleton. nih.govresearchmap.jp

Table 1: Examples of Photochemical Cyclization for Picene Skeleton Construction

| Precursor | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| (E/Z)-1,2-bis(4-butyl-2,3-dicarboximido-1-naphthyl)ethene | hν (352 nm), I₂ (10 mol%), air, CH₂Cl₂ | C₄-PicDI | Moderate-Good | rsc.org |

| 1,2-di(1-naphthyl)ethane | hν, 9-fluorenone (sensitizer) | Picene | - | nih.govresearchmap.jp |

| 1,2-di[1-(4-bromonaphthyl)]ethane | hν, 9-fluorenone (sensitizer) | 5,8-Dibromopicene | - | nih.gov |

Oxidative cyclization represents another powerful tool for the synthesis of complex polycyclic compounds, including phenacene structures. nih.gov These reactions can forge new rings through the formation of carbon-carbon or carbon-heteroatom bonds initiated by an oxidant. Hypervalent iodine reagents, for example, are effective in activating aromatic rings for intramolecular nucleophilic attack, leading to cyclization. nih.gov

In the context of phenacene synthesis, oxidative photocyclization of precursors like 1,3-distyrylbenzene derivatives has been reported to yield complex fused aromatic systems. beilstein-journals.org While direct application to Picene-1,2-dione is not extensively detailed, the principles are transferable. The strategy involves the oxidation of a suitably designed precursor to generate reactive intermediates (e.g., radicals or cations) that subsequently cyclize to form the rigid polycyclic framework. For the synthesis of a phenacene-type diketone, this could involve the cyclization of a precursor already containing keto functionalities or a molecule that can be oxidized to a diketone in a subsequent step. The biosynthesis of certain natural products utilizes oxidative cyclization catalyzed by enzymes like P450s, which can create new C-C and C-O bonds to build complex cyclic structures, highlighting nature's use of this strategy. nih.gov

Photochemical Cyclization Reactions of Dinaphthylethenes

Introduction of the 1,2-Diketone Functionality

Direct, reported syntheses of this compound are scarce in the literature, but its synthesis can be inferred from established methods for analogous compounds. A plausible route involves the oxidation of a picene precursor. For example, the synthesis of pentacene-dione precursors has been accomplished via Swern oxidation of the corresponding diol. researchgate.net A similar strategy could be applied to a synthesized picene-1,2-diol to yield this compound.

Another approach involves building the dione (B5365651) functionality onto a naphthalene-based precursor prior to the construction of the full picene skeleton. For instance, the derivatization of 4-phenoxynaphthalene-1,2-dione has been demonstrated, indicating that the 1,2-dione functionality can be stable on a naphthalene ring system during further reactions. researchgate.net

Syntheses of picene derivatives often start from naphthalene building blocks. A reported synthesis of picen-13-ylmethylene derivatives began with the condensation of 1-naphthaldehyde (B104281) and 1-naphthyl acetic acid, which, after several steps including cyclization, yielded a picene-13-carbaldehyde. semanticscholar.orgresearchgate.net This aldehyde could potentially be a precursor for further elaboration into a 1,2-dione at a different position on the picene framework.

Specific Synthetic Routes to this compound and its Derivatives

Functionalization and Derivatization Strategies

The functionalization of the picene core is crucial for tuning its electronic, physical, and biological properties. Various strategies have been developed to introduce a wide range of substituents onto the picene skeleton.

A common method involves the chemical modification of a pre-formed picene derivative. For example, picene-13-carbaldehyde has been used as a scaffold for synthesizing a series of picen-13-ylmethylene derivatives via Knoevenagel condensation with active methylene (B1212753) compounds like malononitrile (B47326) and acetylacetone. semanticscholar.orgresearchgate.net

Another powerful strategy is the use of cross-coupling reactions on halogenated picene precursors. A facile synthesis of 5,8-dibromopicene has been reported, which serves as a versatile intermediate. nih.gov This dibrominated picene can readily undergo conventional substitution and cross-coupling reactions to introduce new aryl or alkyl groups, providing access to a wide array of novel functionalized picenes. nih.govresearchmap.jp Similarly, picene derivatives incorporating imide moieties have been synthesized, which demonstrates the ability to introduce complex, electron-withdrawing groups to the picene framework. rsc.orgrsc.org These functionalization strategies are essential for developing new materials, such as n-channel organic semiconductors based on the picene core. rsc.org

Table 2: Examples of Picene Functionalization and Derivatization

| Picene Precursor | Reagents/Reaction Type | Functionalized Product | Reference |

|---|---|---|---|

| Picene-13-carbaldehyde | Malononitrile, Knoevenagel condensation | 2-(Picen-13-ylmethylene)malononitrile | semanticscholar.orgresearchgate.net |

| Picene-13-carbaldehyde | Acetylacetone, Knoevenagel condensation | 3-(Picen-13-ylmethylene)pentane-2,4-dione | semanticscholar.org |

| 5,8-Dibromopicene | Cross-coupling reactions | Novel functionalized picenes | nih.govresearchmap.jp |

| Naphthalene dianhydride derivative | RNH₂, AcOH; Stille coupling; Photocyclization | Cₙ-PicDIs (Picene diimides) | rsc.orgresearchgate.net |

Incorporation of Imide Moieties in Picene Derivatives (Picenediimides)

The synthesis of picene derivatives featuring imide functionalities, known as picenediimides, has been developed as a strategy to create n-type organic semiconductor materials. okayama-u.ac.jp These compounds, specifically those with imide groups along the long axis of the picene core (Cn-PicDIs), are synthesized through a multi-step process. rsc.org

The general synthetic pathway is outlined below:

Table 1: Synthetic Route to Cn-PicDIs Interactive table available in the online version.

| Step | Reagents and Conditions | Description |

|---|---|---|

| i | Br2, NaOH, H2O | Bromination and subsequent reactions to form a key intermediate. |

| ii | RNH2, AcOH | Introduction of the alkylamino group (where R is an alkyl chain like C4H9, C8H17, or C12H25) to form the precursor for the imide moiety. |

| iii | (E)-Bu3SnCH=CHSnBu3, Pd(PPh3)4, Toluene | Stille coupling to form the dinaphthylethene precursor. |

| iv | hν (352 nm), I2, air, CH2Cl2 | Photochemical cyclization (Mallory reaction) to construct the final picene diimide skeleton. |

Source: rsc.org

This methodology provides a facile route to picene derivatives that incorporate imide groups at both ends of the molecule, which is crucial for their application in n-channel field-effect transistors. rsc.orgresearchmap.jp

Introduction of Substituents for Tunable Properties

The introduction of specific substituents onto the picene framework is a key strategy for modulating its molecular and electronic properties. okayama-u.ac.jp Functional groups can alter characteristics such as molecular orbital energy levels, charge-carrier mobility, and solubility, making them critical for tailoring materials to specific electronic applications. okayama-u.ac.jpresearchgate.net

The incorporation of electron-withdrawing groups, such as imide functionalities, significantly impacts the electronic nature of the picene core. okayama-u.ac.jp This substitution leads to a wider bandgap and a deeper Lowest Unoccupied Molecular Orbital (LUMO) energy level compared to the parent picene. okayama-u.ac.jp The large electron affinities associated with the imide groups facilitate electron accumulation, a desirable trait for n-type semiconductor materials. okayama-u.ac.jp

Furthermore, attaching different alkyl chains (e.g., butyl, octyl, dodecyl) to the imide nitrogen atoms provides another level of control over the material's properties. rsc.org While the electronic spectra of these Cn-PicDIs in solution remain largely unaffected by the length of the alkyl chain, their behavior in the solid state (thin films) shows a distinct dependence. rsc.orgnii.ac.jp In thin films, the LUMO energy level of Cn-PicDIs gradually lowers as the alkyl chain is elongated. rsc.orgrsc.org This suggests that the alkyl substituents modify the intermolecular interactions and molecular packing in the solid state, which in turn influences the charge transport properties. rsc.org For example, C8-PicDI has demonstrated a higher electron mobility compared to its shorter (C4) and longer (C12) chain counterparts, indicating an optimal chain length for efficient charge transport in the crystalline state. rsc.orgnii.ac.jp

Table 2: Effect of Alkyl Chain Length on Electronic Properties of Cn-PicDIs in Thin Films Interactive table available in the online version.

| Compound | Alkyl Chain (n) | Avg. Electron Mobility (μ) (cm² V⁻¹ s⁻¹) | Max. Electron Mobility (μ) (cm² V⁻¹ s⁻¹) | LUMO Level (eV) |

|---|---|---|---|---|

| C4-PicDI | 4 | 2(1) × 10⁻⁴ | - | -3.88 |

| C8-PicDI | 8 | 1.0(6) × 10⁻¹ | 2.0 × 10⁻¹ | -3.93 |

| C12-PicDI | 12 | 1.4(3) × 10⁻² | - | -3.95 |

Source: rsc.orgrsc.orgnii.ac.jp

The principle of using substituents to tune properties is broadly applied in the field of polycyclic aromatic hydrocarbons. The introduction of groups can lower LUMO energy levels, which is beneficial for electron injection and ambient stability. researchgate.net The strategic placement of substituents can also influence crystal packing and intermolecular interactions, which directly impacts charge transfer integrals and carrier mobilities. researchgate.net

Reaction Mechanism Studies in Diketone Synthesis

The synthesis of 1,2-diketones from polycyclic aromatic hydrocarbons (PAHs) can be achieved through various oxidative methods, with reaction mechanisms that differ based on the reagents and substrates involved.

One studied mechanism involves the oxidation of PAHs with periodic acid. nih.gov For several PAHs, the conversion to quinones (which are often diketones) proceeds via a two-equivalent oxidation mechanism that does not involve a radical intermediate. nih.govnist.gov This method can oxidize activated methine or methylene groups on the aromatic core. nih.gov The reaction often requires initial heating to start, after which the temperature may need to be controlled to prevent an overly vigorous reaction. nist.gov

Another approach is the selective C-C bond cleavage of 1,3-diketones to yield 1,2-diketones. A proposed mechanism for this transformation involves the use of FeCl₃ as a catalyst and tert-butyl nitrite (B80452) (TBN) as an oxidant under mild, solvent-free conditions in the presence of air. organic-chemistry.org

In the context of forming larger aromatic systems that may serve as precursors to diketones, Brønsted acid-catalyzed reactions are also relevant. For instance, the cycloaromatization of specific carbonyl compounds can proceed through sequential intramolecular cationic cyclization and dehydration to afford phenacenes. researchgate.net

Photochemical reactions also offer mechanistic pathways to rearranged products. For example, the ultraviolet irradiation of certain complex polycyclic ketone derivatives can induce a okayama-u.ac.jpCurrent time information in Bangalore, IN.-shift. This photochemical rearrangement proceeds through specific radical intermediates, where the stability of the radical can influence the yield of the final products. While not a direct synthesis of a diketone, such rearrangements are fundamental in the chemistry of complex cyclic ketones.

These varied mechanistic studies highlight the different strategies available for the synthesis of diketones from complex organic molecules, from direct oxidation of the aromatic core to cleavage and rearrangement of precursor structures.

Advanced Structural Characterization and Crystal Engineering

Single-Crystal X-ray Diffraction Analysis of Picene-dione Systems

The introduction of a 1,2-dione (an ortho-quinone) group into the picene (B1221364) framework significantly influences its geometry. While a specific crystal structure for Picene-1,2-dione is not prominently available in the reviewed literature, studies on the closely related Picene-13,14-dione, along with other phenacene-type o-quinones like phenanthrene-9,10-dione and chrysene-5,6-dione, offer substantial insights. oup.comresearchgate.net

Theoretical and experimental studies reveal that the fusion of the o-quinone unit to the phenacene backbone induces notable geometric distortions. oup.com Analysis of Picene-13,14-dione shows a non-planar, twisted structure. oup.comresearchgate.net This distortion is a direct consequence of the steric repulsion between the carbonyl oxygen atoms of the diketone group and the hydrogen atoms on the adjacent benzene (B151609) rings. oup.comresearchgate.net This steric hindrance prevents the molecule from adopting a perfectly flat conformation. The molecular geometry of these o-quinone derivatives is sensitive to both intramolecular steric strain and intermolecular interactions within the crystal lattice. oup.comresearchgate.net

Table 1: Comparison of Twist Distortion in Phenacene-type ortho-Quinones This table presents data on the geometric distortion observed in various phenacene-type ortho-quinones, highlighting the impact of the molecular framework on the planarity.

| Compound | Twist Angle (°) | Method of Determination | Reference |

| Phenanthrene-9,10-dione | Varies | Theoretical & Experimental | researchgate.net, oup.com |

| Chrysene-5,6-dione | Varies | Theoretical & Experimental | researchgate.net, oup.com |

| Picene-13,14-dione | Varies | Theoretical & Experimental | researchgate.net, oup.com |

Note: Specific angle values can differ between theoretical calculations (isolated state) and experimental X-ray data (solid state) due to packing forces. oup.com

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. rsc.org These interactions, which include hydrogen bonds and π–π stacking, are crucial in determining the material's bulk properties. rsc.orgset-science.com Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts within a crystal. set-science.com

The parent compound, picene, is known to crystallize in a herringbone packing motif. scispace.comacs.org This arrangement is common for many high-performance organic semiconductors and is characterized by molecules arranging in a layered structure where adjacent molecules within a layer are tilted with respect to one another, resembling a herringbone pattern. scispace.comrsc.org This packing minimizes repulsive interactions and optimizes attractive van der Waals forces. The introduction of substituents, such as methoxy (B1213986) groups or alkyl chains, can significantly alter this packing, sometimes leading to unique three-dimensional structures instead of the typical herringbone or π-stacked arrangements. acs.org For picene-dione systems, the presence of polar carbonyl groups would introduce additional dipole-dipole interactions, influencing the final crystal packing, which may deviate from the simple herringbone structure of unsubstituted picene.

Picene can act as an electron donor in the presence of strong electron acceptors, forming charge-transfer (CT) complexes. aip.orgresearchgate.net A well-studied example is the complex formed between picene and 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F4TCNQ). researchgate.netresearchgate.net Single-crystal X-ray diffraction of this complex reveals a 1:1 molecular ratio with a monoclinic structure characterized by an alternate stacking of the donor (picene) and acceptor (F4TCNQ) molecules. researchgate.net In these CT crystals, a partial transfer of electronic charge occurs from the highest occupied molecular orbital (HOMO) of the picene to the lowest unoccupied molecular orbital (LUMO) of the F4TCNQ. rsc.org Spectroscopic and structural data estimate the degree of charge transfer to be approximately 0.14–0.19 electrons per molecule pair. researchgate.netresearchgate.net This interaction leads to the formation of new electronic states and significantly alters the optical and electronic properties of the material. aip.org

Table 2: Properties of the Picene:F4TCNQ Charge-Transfer Complex This table summarizes key structural and electronic characteristics of the charge-transfer salt formed between picene and F4TCNQ.

| Property | Value / Description | Reference |

| Molecular Ratio | 1:1 (Picene:F4TCNQ) | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Stacking Motif | Alternating D-A-D-A sequence | researchgate.net |

| Degree of Charge Transfer | ~0.14–0.19 e⁻ | researchgate.net, researchgate.net |

| Electronic Feature | Formation of hybrid orbitals | rsc.org |

Analysis of Crystal Packing and Intermolecular Interactions

Herringbone Structures in Picene-based Materials

Geometry Distortion in ortho-Quinone Containing Phenacene-type Compounds

A defining structural characteristic of ortho-quinone containing phenacene-type compounds is their deviation from planarity. oup.comresearchgate.net This geometric distortion is a critical factor that influences their electronic structure and, consequently, their physical properties.

The presence of the 1,2-diketone group is the primary cause of the observed twist distortion in phenacene-type quinones. oup.comresearchgate.net The distortion arises from the significant steric repulsion between the carbonyl oxygen atoms and the proximal hydrogen atoms of the neighboring aromatic rings. oup.comresearchgate.net This intramolecular strain forces the polycyclic backbone to twist out of plane to achieve a more stable, lower-energy conformation.

Interestingly, theoretical calculations on isolated molecules (gas phase) of compounds like chrysene-5,6-dione predict a molecular geometry that is drastically different from the one observed experimentally in the solid state via SC-XRD. oup.comresearchgate.net This discrepancy highlights that the final molecular geometry in a crystal is a delicate balance between intramolecular forces that favor twisting and intermolecular packing forces that may favor a more planar structure to maximize stacking interactions. oup.comresearchgate.net This twist distortion has a direct impact on the electronic properties of the molecule, affecting the oscillator strength and energy of one-electron transitions for low-lying excited states. researchgate.netresearchgate.net

Influence of Steric and Electronic Factors on Molecular Geometry

The introduction of a 1,2-dione functionality onto the picene backbone is expected to significantly influence its molecular geometry due to both steric and electronic effects. The parent picene molecule is a planar polycyclic aromatic hydrocarbon. However, the presence of the two adjacent carbonyl groups in this compound would introduce steric strain and electronic repulsion between the oxygen atoms.

This is analogous to other aryl α-diketones where the dihedral angle between the two carbonyl groups and the aromatic rings is a key structural parameter. For instance, in 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione, the molecule crystallizes with a non-planar conformation. nih.gov The torsion angle between the dicarbonyl unit and the phenyl rings is a result of the balance between the delocalization of π-electrons, which favors planarity, and the steric hindrance between the aromatic rings. A similar non-planar or twisted conformation would be anticipated for this compound. The extent of this twisting would be a delicate balance between the steric repulsion of the bulky naphthalene (B1677914) moieties of the picene core and the electronic desire for extended conjugation.

The electronic nature of the dione (B5365651) group, being electron-withdrawing, would also alter the electron distribution across the picene skeleton. This can influence bond lengths within the aromatic system, with bonds adjacent to the dione group potentially exhibiting more single-bond character.

| Feature | Expected Influence on this compound Geometry | Analogous Observation |

| Steric Hindrance | Twisting of the picene backbone to relieve strain between carbonyl groups and adjacent aromatic protons. | Non-planar structures are common in substituted aryl diketones. nih.gov |

| Electronic Repulsion | The two adjacent carbonyl groups will repel each other, influencing the C-C bond length between them. | The C-C bond connecting the carbonyls in α-diketones is typically longer than a standard double bond. |

| π-Conjugation | A tendency towards planarity to maximize π-orbital overlap across the molecule. | Planarity is a defining feature of the parent picene molecule. |

| Inductive Effects | The electron-withdrawing nature of the dione will polarize the molecule and affect bond lengths. | Introduction of imide groups (also electron-withdrawing) into picene derivatives alters their electronic structure. rsc.orgokayama-u.ac.jp |

Thin Film Structures and Morphology Control

The performance of organic electronic devices is critically dependent on the molecular arrangement and morphology of the active thin film. For this compound, controlling these aspects would be crucial for any potential application.

Impact of Deposition Methods on Crystalline Domain Formation

The method used to deposit thin films of organic molecules has a profound impact on their crystallinity and domain size. Techniques such as thermal evaporation and supersonic molecular beam deposition (SuMBD) have been used for picene and its derivatives. researchgate.netacs.org

For a hypothetical this compound thin film, different deposition methods would likely lead to varying film morphologies.

Thermal Evaporation: This technique, performed under high vacuum, can produce thin films. For a related compound, 5,8-dicyanopicene, thermal evaporation resulted in the formation of aggregated, unevenly deposited films. researchgate.net The surface roughness and film thickness were found to be correlated, which in turn affected the material's photocatalytic activity. researchgate.net A similar outcome could be expected for this compound, where intermolecular interactions would drive aggregation.

Supersonic Molecular Beam Deposition (SuMBD): This method has been employed for growing pentacene-doped picene thin films, yielding nanocrystalline structures. acs.org This technique allows for better control over the kinetic energy of the molecules upon arrival at the substrate, potentially leading to more ordered crystalline domains for this compound.

The choice of deposition method would therefore be a critical parameter in engineering the solid-state structure of this compound films.

| Deposition Method | Expected Impact on this compound Thin Film | Reference Compound |

| Thermal Evaporation | Formation of polycrystalline films with potential for aggregation and surface roughness. researchgate.net | 5,8-dicyanopicene researchgate.net |

| Supersonic Molecular Beam Deposition (SuMBD) | Potential for nanocrystalline thin films with controlled morphology. acs.org | Pentacene-doped picene acs.org |

| Solution-based methods (e.g., spin-coating) | Highly dependent on solubility. The dione functionality might alter solubility compared to pristine picene. | General observation for organic molecules. |

Surface Treatment Effects on Molecular Arrangement in Thin Films

The interface between the substrate and the organic semiconductor film plays a pivotal role in directing molecular orientation and, consequently, device performance. Surface treatments are commonly used to modify the substrate's surface energy and chemical properties.

For this compound thin films, various surface treatments on the substrate could be employed to influence molecular arrangement:

Plasma Treatments: Oxygen plasma treatments are known to increase the surface energy of substrates like silicon dioxide by introducing polar functional groups. mdpi.com This can promote different molecular orientations compared to an untreated, more hydrophobic surface.

Chemical Treatments: Treating a substrate with solutions like potassium hydroxide (B78521) (KOH) can alter its surface roughness and chemical nature. mdpi.com

Self-Assembled Monolayers (SAMs): The use of SAMs can precisely tune the surface energy of the substrate, promoting specific growth modes (e.g., edge-on vs. face-on orientation) for the organic molecules. While not directly reported for this compound, this is a standard technique in organic electronics.

The introduction of the polar dione functionality in this compound would likely lead to stronger interactions with polar-treated surfaces compared to the non-polar parent picene. This could be leveraged to control the molecular orientation in thin films. For instance, picene derivatives with alkyl chains show modified intermolecular interactions in thin films, indicating the significant role of functional groups in the solid-state packing. rsc.orgokayama-u.ac.jp

| Surface Treatment | Expected Effect on this compound Film | General Principle/Analogous System |

| Oxygen Plasma | Increased surface energy may promote a more vertical molecular orientation to facilitate interaction of the polar dione groups. mdpi.com | Polyimide films mdpi.com |

| KOH Etching | Changes in surface roughness and chemistry can create preferential nucleation sites and influence crystalline growth. mdpi.com | Polyimide films mdpi.com |

| Hydrophobic Passivation (e.g., with HMDS) | A low-energy surface may favor a more planar (face-on) orientation to minimize interfacial energy. | General principle in organic thin film growth. |

Computational and Theoretical Investigations of Electronic Structures

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent counterpart, TD-DFT, stand as cornerstone methodologies in the computational investigation of polycyclic aromatic hydrocarbons (PAHs). These quantum chemical calculations offer a balance of accuracy and computational feasibility, making them ideal for exploring the electronic landscapes of molecules like Picene-1,2-dione.

The initial step in most computational studies involves determining the lowest energy (most stable) three-dimensional structure of the molecule. For the parent picene (B1221364) molecule, DFT calculations have been instrumental in optimizing its geometry. These studies often employ hybrid functionals, which incorporate a portion of exact exchange from Hartree-Fock theory, to accurately model the electronic structure.

While specific optimized geometries for this compound are not readily found in the literature, we can predict the structural impact of the dione (B5365651) functionality. The introduction of two adjacent carbonyl groups onto the picene framework would significantly alter the local geometry of the affected aromatic ring. The sp²-hybridized carbon atoms of the carbonyl groups would induce changes in bond lengths and angles compared to the purely aromatic system of picene. The planarity of the picene backbone might also be slightly distorted to accommodate the steric and electronic demands of the oxygen atoms.

In the solid state, the crystal packing of this compound is expected to differ from that of picene. The presence of the polar carbonyl groups would introduce dipole-dipole interactions, which would compete with the van der Waals forces that dominate the packing of unsubstituted picene. This could lead to a different crystalline arrangement, potentially influencing the bulk electronic properties of the material.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter that correlates with chemical reactivity and the energy of the lowest electronic transition.

For picene, DFT calculations have established that the HOMO and LUMO are delocalized π and π* orbitals, respectively. The HOMO-LUMO gap is a significant factor in its electronic properties. The introduction of the 1,2-dione functionality is anticipated to have a profound effect on the frontier orbitals. As quinones are known to be electron-accepting, the presence of the two electron-withdrawing carbonyl groups in this compound would be expected to lower the energies of both the HOMO and LUMO. This effect is generally more pronounced for the LUMO, leading to a reduction of the HOMO-LUMO gap compared to the parent picene. A smaller HOMO-LUMO gap would imply that this compound is more readily reduced and that its lowest electronic absorption would be shifted to a longer wavelength (a red shift).

| Compound | Expected HOMO Energy | Expected LUMO Energy | Expected HOMO-LUMO Gap |

| Picene | Relatively High | High | Large |

| This compound | Lower than Picene | Significantly Lower than Picene | Smaller than Picene |

This table represents expected trends based on general principles of physical organic chemistry, in the absence of specific computational data for this compound.

Optimization of Molecular and Crystal Geometries

Molecular Orbital Analysis and Nodal Plane Distribution

A detailed analysis of the molecular orbitals reveals the distribution of electron density and the nature of chemical bonds. The nodal planes of the HOMO and LUMO, where the probability of finding an electron is zero, are particularly important in determining the pathways for electronic transitions and chemical reactions.

In picene, the HOMO and LUMO have characteristic nodal patterns consistent with a large, delocalized π-system. For this compound, the molecular orbitals would be significantly perturbed by the dione group. The HOMO would likely still be a delocalized π-orbital, but with a greater contribution from the electron-rich portions of the molecule. Conversely, the LUMO is expected to be heavily localized on the electron-deficient dione fragment, reflecting its character as the primary acceptor of electrons in a reduction process or an electronic transition. The nodal structure of the LUMO would be concentrated around the C=O bonds.

Theoretical Studies of Excited States and One-Electron Transitions

TD-DFT is the workhorse for investigating the nature of electronic excited states and the transitions that populate them. By calculating the energies and intensities (oscillator strengths) of electronic transitions, one can predict and interpret a molecule's UV-visible absorption spectrum.

While specific TD-DFT studies on this compound are lacking, we can surmise the nature of its low-energy electronic transitions. The lowest energy transition would likely be a π → π* transition, similar to picene, but with significant charge-transfer character. This transition would involve the promotion of an electron from a delocalized π-orbital (the HOMO) to the LUMO, which is localized on the dione moiety. This intramolecular charge transfer would be a defining feature of the electronic spectroscopy of this compound.

Simulation of Spectroscopic Properties (UV-Vis, Fluorescence, EPR)

Computational methods can simulate various spectroscopic experiments, providing valuable insights that complement experimental data.

UV-Vis and Fluorescence: TD-DFT calculations would be the primary tool to simulate the UV-Vis absorption spectrum of this compound. These calculations would likely predict a lowest-energy absorption band at a longer wavelength than that of picene, corresponding to the reduced HOMO-LUMO gap. The simulation of fluorescence would involve optimizing the geometry of the first excited state. Quinones are often less fluorescent than their parent hydrocarbons due to efficient intersystem crossing to the triplet state, a property that could also be investigated computationally.

Electron Paramagnetic Resonance (EPR): EPR spectroscopy is used to study molecules with unpaired electrons. DFT calculations can be employed to predict the EPR spectra of the radical anion or cation of this compound. For the radical anion, these calculations would predict the distribution of the unpaired spin, which is expected to be largely localized on the dione fragment.

First-Principles Calculations for Doped Picene Systems

First-principles calculations, often based on DFT, are crucial for understanding the properties of materials in the solid state, particularly the effects of doping. Extensive research has been conducted on alkali-metal-doped picene, driven by the discovery of superconductivity in these systems. Current time information in Bangalore, IN.researchgate.netmdpi.comrsc.org These studies have shown that doping introduces electrons into the LUMO of picene, leading to a metallic state and, under certain conditions, superconductivity. Current time information in Bangalore, IN.researchgate.netmdpi.comrsc.org

While there are no reports on the doping of this compound, we can speculate on the potential outcomes. Given the expected lower-lying LUMO of this compound compared to picene, it would be a better electron acceptor. Therefore, chemical or electrochemical reduction (doping) should be more facile. The resulting doped material would have its additional electrons populating the dione-localized LUMO. The electronic properties of such a doped system would depend heavily on the crystal packing and the degree of intermolecular interaction between the dione units of neighboring molecules.

Theoretical Models for Charge Transfer and Charge Transport

Theoretical models for charge transfer and transport in organic semiconductors, such as those based on Marcus theory, are crucial for understanding and predicting the material's performance in electronic devices. These models rely on key parameters that are typically calculated using computational methods like Density Functional Theory (DFT). These parameters include:

Reorganization Energy (λ): This represents the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. It is a critical factor influencing the charge hopping rate between adjacent molecules. A lower reorganization energy generally leads to higher charge mobility. It consists of two components: an inner-sphere contribution related to changes in bond lengths and angles within the molecule, and an outer-sphere contribution related to the polarization of the surrounding medium.

Transfer Integral (t): Also known as electronic coupling, this parameter quantifies the strength of the electronic interaction between two adjacent molecules in a crystal or aggregate. A larger transfer integral facilitates more efficient charge transfer. Its value is highly sensitive to the intermolecular distance and orientation (e.g., π-π stacking distance).

Charge Mobility (μ): This is a measure of how quickly a charge carrier (electron or hole) can move through a material under the influence of an electric field. In the hopping regime, which is common for many organic semiconductors, mobility can be estimated using the Einstein relation in conjunction with the charge transfer rate calculated from Marcus theory.

While no specific data exists for this compound, studies on related compounds offer some insights. For instance, research on picene has shown that it is a p-type semiconductor with respectable hole mobility. researchgate.netresearchgate.net Computational studies on picene derivatives have demonstrated that the introduction of functional groups can significantly alter the electronic properties. rsc.org For example, electron-withdrawing groups can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, potentially enhancing electron transport, while electron-donating groups can raise the HOMO (Highest Occupied Molecular Orbital) energy level, which is relevant for hole transport.

The presence of the dione (quinone) functionality in this compound would be expected to have a strong influence on its electronic structure. Quinone moieties are known to be electron-accepting and can introduce localized states that may act as charge traps, potentially limiting charge mobility. mdpi.com However, without specific computational studies on this compound, any discussion of its charge transport properties remains speculative.

Due to the lack of available research data, no data tables for this compound can be generated at this time.

Electronic and Optoelectronic Properties of Picene 1,2 Dione Systems

Electronic Absorption and Emission Characteristics

The electronic absorption and emission spectra of organic semiconductors provide critical information about their electronic transitions and energy gaps. These properties are highly dependent on the molecular structure and the physical state (solution or solid) of the material.

In solution, picene (B1221364) derivatives featuring electron-withdrawing imide groups (picenediimides or PicDIs), which are electronically analogous to diones, exhibit electronic spectra that are largely independent of the length of attached alkyl chains. rsc.orgnih.gov These spectra, however, show a notable red-shift when compared to the parent picene. For instance, in a chloroform (B151607) solution, picenediimides show absorption and fluorescence spectra that are red-shifted by approximately 30 nm and 37 nm, respectively, relative to picene. rsc.org This shift suggests effective π-conjugation between the picene core and the electron-withdrawing moieties, potentially with contributions from intramolecular charge transfer. rsc.org

When these molecules are cast into thin films, their electronic spectra often change due to intermolecular interactions. In the solid state, the absorption spectrum is typically dominated by lower-energy bands that may have been minor components in the solution spectrum. arxiv.org For picene-diimide thin films, the lowest unoccupied molecular orbital (LUMO) level has been observed to lower as the length of the alkyl chains increases, indicating that these chains modify intermolecular interactions and packing in the solid state. okayama-u.ac.jprsc.org A similar broadening and bathochromic (red) shift from solution to thin film is observed in other polycyclic aromatic quinones, which is often evidence of J-aggregate formation in the solid state. mdpi.com

The absorption and emission spectra of conjugated molecules like picene derivatives often display vibrational (vibronic) fine structure, which results from the coupling between electronic transitions and molecular vibrations. arxiv.org The S₀ → S₁ transition in picene-type molecules can be weak or formally forbidden, leading to low molar absorption coefficients. mdpi.com

In the solid state, the relative intensity of vibronic peaks can be dependent on the solvent used for film casting, reflecting different crystalline packings. arxiv.org Detailed analysis of these vibronic progressions can provide information on the degree of structural order and the strength of intermolecular coupling. For example, in some polymeric semiconductors, the coupling of the electronic transition is dominated by a specific vibrational mode, which can be modeled to understand the molecular morphology and interchain interactions in the solid state. arxiv.org

Solution and Solid-State Electronic Spectra

Energy Level Alignment and Photoelectron Yield Spectroscopy (PYS)

Photoelectron Yield Spectroscopy (PYS) is a powerful technique for determining the ionization energy (equivalent to the highest occupied molecular orbital or HOMO level) of organic materials. researchgate.net The method involves irradiating a sample with tunable UV light and measuring the number of emitted photoelectrons as a function of photon energy. researchgate.netims.ac.jp The onset of photoemission corresponds to the ionization threshold.

For picene films, ultraviolet photoelectron spectroscopy (UPS), a related technique, has been used to study the electronic structure. These measurements, performed on thin films evaporated on a gold substrate, allow for the determination of the work function and ionization potential. arxiv.org

In studies of picene-diimides (Cn-PicDIs), PYS has been used in conjunction with UV-vis absorption to probe the energy level alignment in thin films. These investigations revealed that while the electronic properties in solution were consistent across derivatives with different alkyl chain lengths, the LUMO level in thin films was systematically lowered with longer alkyl chains. okayama-u.ac.jprsc.org This demonstrates that solid-state packing effects, influenced by substituents, play a crucial role in tuning the electronic landscape of the material. The introduction of electron-withdrawing imide groups was found to result in a deeper LUMO energy level compared to the parent picene, a key factor for enabling n-type charge transport. okayama-u.ac.jp

Charge Carrier Transport Mechanisms in Thin Films and Devices

The performance of organic electronic devices is fundamentally governed by the efficiency of charge carrier transport through the semiconductor layer. This transport is quantified by charge carrier mobility (µ), which measures how quickly electrons or holes move through the material under an electric field.

Pristine picene is known as a p-type semiconductor, meaning it predominantly transports positive charge carriers (holes). Field-effect transistors (FETs) using picene as the active layer have demonstrated good performance, with hole mobilities (µh) reported to be as high as 1.3 cm²/Vs. cmjpublishers.com Theoretical studies using density functional theory (DFT) and Marcus charge transfer theory have calculated hole mobilities for picene crystals, yielding values around 0.644 cm²/Vs, which aligns well with experimental findings. researchgate.net

The introduction of strong electron-withdrawing groups, such as diones or diimides, to the picene core is a strategy to transform the material into an n-type semiconductor, which transports electrons. This strategy has been successfully demonstrated with picene-diimide (PicDI) derivatives. FETs fabricated with PicDI derivatives substituted with different alkyl chains (Cn-PicDIs) have shown n-channel operation. The electron mobility (µe) was found to be highly dependent on the alkyl chain length, with the C8-PicDI derivative exhibiting a maximum mobility as high as 0.2 cm²/Vs. rsc.orgnih.gov This highlights the critical role of molecular design in tuning not only the energy levels but also the charge transport properties of picene-based systems.

| Compound | Transport Type | Mobility (cm²/Vs) | Reference |

|---|---|---|---|

| Picene | p-type (hole) | up to 1.3 | cmjpublishers.com |

| Picene (theoretical) | p-type (hole) | 0.644 | researchgate.net |

| C4-PicDI | n-type (electron) | 2 x 10⁻⁴ | rsc.orgnih.gov |

| C8-PicDI | n-type (electron) | 0.1 - 0.2 | rsc.orgnih.gov |

| C12-PicDI | n-type (electron) | 1.4 x 10⁻² | rsc.orgnih.gov |

Ambipolar transport, the ability of a material to conduct both holes and electrons, is highly desirable for creating complex electronic circuits like complementary inverters. okayama-u.ac.jpresearchgate.net While a single material can be intrinsically ambipolar, this property is often achieved in devices by creating a heterojunction between a p-type and an n-type semiconductor.

The potential for picene-based systems to exhibit ambipolar behavior has been demonstrated in heterostructure devices. By layering picene (p-type) with a known n-type semiconductor such as N,N′-dicyanoperylene-3,4:9,10-bis(dicarboximide) (PDIF-CN₂), researchers have fabricated ambipolar FETs. acs.orgnih.gov In these devices, a double-layer channel allows for the accumulation and transport of holes in the picene layer and electrons in the PDIF-CN₂ layer, depending on the applied gate voltage. acs.org By carefully selecting the layer thicknesses and fabrication conditions, balanced ambipolar responses have been achieved, with both hole and electron mobilities exceeding 0.1 cm²/Vs. nih.govresearchgate.net Such studies underscore the versatility of picene and its derivatives in creating high-performance, multifunctional electronic devices.

Influence of Intermolecular Interactions and Molecular Ordering on Charge Transport

The efficiency of charge transport in organic semiconductor systems, including those based on Picene-1,2-dione, is fundamentally governed by the interplay between the electronic properties of the individual molecule and the collective arrangement of these molecules in the solid state. Charge carriers, which are either electrons or holes, move through the material via a process that is highly sensitive to intermolecular interactions and molecular ordering. nih.govresearchgate.net

In crystalline organic materials like picene derivatives, charge transport typically occurs through a "hopping" mechanism. nih.gov This process involves charge carriers jumping between adjacent molecules. The rate of this hopping is described by Marcus theory, which depends on two key parameters: the electronic coupling (or transfer integral) between the molecules and the reorganization energy, which is the energy required to distort the molecular geometry upon charge transfer. nih.govacs.org Stronger electronic coupling and lower reorganization energy lead to higher charge carrier mobility.

The molecular ordering within the crystal lattice dictates the strength of these electronic couplings. Picene crystallizes in a herringbone structure, which allows for significant π-π stacking interactions between the aromatic cores of adjacent molecules. acs.org These interactions create pathways for efficient charge transport. acs.org The specific arrangement and distance between molecules are critical; even subtle changes in molecular packing can significantly alter the overlap of the frontier molecular orbitals (HOMO for holes, LUMO for electrons) and thus modify the charge transport properties. aip.orgmdpi.com

For this compound, the introduction of the dione (B5365651) functional group is expected to have a pronounced effect. The carbonyl groups are strongly electron-withdrawing, which would lead to a significant localization of the Lowest Unoccupied Molecular Orbital (LUMO) onto the quinone segment of the molecule. mdpi.com While this enhances the molecule's ability to accept electrons, the localization can be detrimental to intermolecular π-overlap for the LUMO, potentially leading to charge trapping at the dione site and limiting n-type mobility. mdpi.comaip.org The growth mode of the thin film is also crucial, as well-connected crystalline islands are necessary to provide continuous pathways for charge carriers to move through the material. cnr.itacs.org

Pressure Effects on Charge Transport Properties

The application of external hydrostatic pressure is a powerful tool to modulate the charge transport properties of molecular semiconductors by physically altering the intermolecular distances and electronic couplings within the crystal. rsc.orgresearchgate.net Studies on the phenacene family, including picene, have demonstrated that applying pressure can dramatically enhance charge carrier mobility. rsc.org

Under compression, the crystal structure of picene is altered, leading to a decrease in the distances between neighboring molecules. rsc.orgresearchgate.net This reduction in intermolecular distance directly increases the electronic coupling (transfer integrals) between the molecules, which in turn facilitates more efficient charge hopping and results in a significant increase in mobility. researchgate.net While the intermolecular arrangement is modified, the individual molecular structures remain stable under the applied pressure. rsc.org

Computational studies based on density functional theory (DFT) have shown that picene maintains its hole transport (p-type) characteristics even under high pressure. rsc.orgresearchgate.net A particularly interesting phenomenon is the predicted transition of picene's charge mobility from being anisotropic (direction-dependent) to isotropic (uniform in all directions) within the ab crystal plane at pressures between 3.1 and 4.3 GPa. rsc.orgresearchgate.net This transition highlights a fundamental change in the charge transport pathways within the compressed crystal lattice. The resistance of the material to this compression, known as the bulk modulus, has been found to follow a linear relationship with the length of the molecule in the phenacene series. rsc.org

Table 1: Predicted Effects of Hydrostatic Pressure on Picene

| Property | Observation under Increasing Pressure | Pressure Range | Source |

| Intermolecular Distance | Decreases | General | rsc.orgresearchgate.net |

| Charge Mobility | Increases dramatically | General | rsc.orgresearchgate.net |

| Transport Type | Remains p-type (hole transport) | Up to 4.3 GPa+ | rsc.orgresearchgate.net |

| Mobility Anisotropy | Transitions from anisotropic to isotropic in the ab plane | 3.1 - 4.3 GPa | rsc.orgresearchgate.net |

Electron Transfer Processes and Anion Radical Formation

The formation of an anion radical occurs when a neutral molecule accepts an electron. rsc.org The ease with which this occurs is quantified by the molecule's electron affinity (EA), defined as the energy change when an electron is added to a molecule in its gaseous state. libretexts.orgwikipedia.org For a molecule to function as an n-type semiconductor, it must readily accept electrons to form stable negative charge carriers (anion radicals).

The picene backbone itself has a moderate ability to accept electrons. However, the introduction of two electron-withdrawing carbonyl groups to form this compound significantly increases the molecule's electron affinity. This is a common strategy in molecular design to create electron-accepting (n-type) materials. The strong acceptor capability is due to the localization of the LUMO on the dione portion of the molecule, which provides a favorable site for an incoming electron. mdpi.com

The formation of the this compound anion radical can be studied experimentally using techniques like cyclic voltammetry. In such an experiment, a reversible reduction process would be observed, indicating the stable formation and subsequent oxidation of the anion radical. mdpi.com For instance, studies on a related helicene-dione compound showed a reversible reduction with a half-wave potential at -1.46 V, from which a LUMO energy of -3.14 eV was estimated. mdpi.com The stability of the formed anion radical is crucial, as unstable radicals would quickly lose the extra electron, impeding sustained charge transport. Computational methods can further probe the properties of the anion radical, including its structure and the reorganization energy associated with its formation, which are critical parameters for predicting electron mobility via Marcus theory.

Superconductivity in Alkali-Metal Doped Picene Systems

A landmark discovery in the field of organic electronics was the induction of superconductivity in picene, a normally semiconducting polycyclic aromatic hydrocarbon, through doping with alkali metals. nih.govrepec.org This finding demonstrated that organic hydrocarbon systems are viable candidates for achieving superconductivity, a state of zero electrical resistance. nih.gov The process involves the intercalation of alkali metal atoms, such as potassium (K) or rubidium (Rb), into the crystal lattice of solid picene. repec.org

Upon intercalation, the alkali metals donate their valence electrons to the picene molecules, effectively "doping" the material with charge carriers. aip.org This charge transfer process transforms the semiconductor into a metallic state, which can then transition into a superconducting state at low temperatures. nih.govrepec.org The critical temperature (Tc) at which this transition occurs depends on the specific dopant and its concentration. nih.gov

For potassium-doped picene (Kₓpicene), two superconducting phases have been reported with Tc values of 7 K and 18 K, typically occurring at a stoichiometry of approximately x=3. nih.gov The Tc of 18 K is notably high for an organic material, comparable to that of potassium-doped C₆₀ fullerene. nih.gov Rubidium-doped picene has also been shown to be superconducting. repec.org The proposed mechanism for this phenomenon is phonon-mediated, where the coupling between the electrons transferred to the picene molecules and the molecular vibrations (phonons) facilitates the formation of Cooper pairs, the hallmark of conventional superconductivity. arxiv.org However, there is some debate, with other studies suggesting that K-doped picene may be a Mott insulator due to strong electronic correlations, which challenges the picture of a simple metallic state. aps.orgnih.gov

Table 2: Superconducting Properties of Alkali-Metal Doped Picene

| Compound | Dopant | Stoichiometry (x) | Superconducting Critical Temperature (Tc) | Source |

| KₓPicene | Potassium (K) | ~3 | 7 K | nih.govfrontiersin.org |

| KₓPicene | Potassium (K) | ~3 | 18 K | nih.govaip.orgtcichemicals.com |

| RbₓPicene | Rubidium (Rb) | ~3 | ~7 K | frontiersin.org |

| CaₓPicene | Calcium (Ca) | 1.5 | ~7 K | frontiersin.org |

| SmₓPicene | Samarium (Sm) | Not specified | ~5 K | frontiersin.org |

Reactivity and Chemical Transformations of Picene 1,2 Dione

Substitution and Cross-Coupling Reactions on Functionalized Picenes

While direct substitution on the picene-1,2-dione core is not extensively documented, the functionalization of the picene (B1221364) skeleton, followed by oxidation to the dione (B5365651) or the use of pre-functionalized precursors, provides a viable route to substituted picene-diones. The most common strategies involve the use of halogenated picenes, which are amenable to a variety of modern cross-coupling reactions.

Research has demonstrated that halogenated picenes, such as 5,8-dibromopicene and 5,8-diiodopicene, are effective substrates for creating novel functionalized picenes. researchgate.net These halogenated picenes can be synthesized and then subsequently engaged in conventional substitution and cross-coupling reactions. researchgate.net For instance, a facile photochemical method can be used to prepare 5,8-dibromopicene, which is then readily converted to other derivatives. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly effective for this purpose. researchgate.net These reactions allow for the formation of new carbon-carbon bonds, enabling the attachment of various aryl or alkyl groups to the picene framework. A versatile synthetic method for picene derivatives involves the Pd-catalyzed intramolecular double cyclization of 2,3-bis[(1Z)-2-phenylethenyl]-1,4-dichlorobenzenes, which are prepared via Suzuki-Miyaura cross-coupling. researchgate.net

Furthermore, rhodium-catalyzed direct C–H/C–H cross-coupling reactions have been developed for various quinones and arenes. rsc.org This type of reaction, which uses a directing group, allows for the direct arylation of quinone structures, offering a streamlined route to complex aryl-substituted quinones without the need for pre-halogenation. rsc.org Although not yet demonstrated specifically on this compound, this methodology represents a potent potential strategy for its direct functionalization.

The synthesis of the picene-quinone skeleton can itself involve halogenated precursors. For example, the Diels-Alder reaction between 3-bromo-1:2-naphthaquinone and 1-vinylnaphthalene (B14741) yields picene-5,6-quinone, demonstrating that halogenated building blocks can be incorporated and could potentially serve as handles for subsequent cross-coupling reactions. researchgate.netresearchgate.net

Table 1: Examples of Cross-Coupling and Related Reactions for Picene and Quinone Functionalization

| Reactant(s) | Catalyst/Reagents | Reaction Type | Product Type | Ref |

|---|---|---|---|---|

| 5,8-Dibromopicene | Not specified | Substitution / Cross-Coupling | Novel functionalized picenes | researchgate.net |

| Polyhalobenzenes + (Z)-arylethenylboronates | Pd catalyst | Suzuki-Miyaura Coupling / Annulation | Substituted picenes | researchgate.net |

| Quinones + Arenes | Rh(III) catalyst | Direct C-H/C-H Cross-Coupling | Aryl-substituted quinones | rsc.org |

| 3-Bromo-1:2-naphthaquinone + 1-Vinylnaphthalene | Heat (Diels-Alder) | Cycloaddition | Picene-5,6-quinone | researchgate.netresearchgate.net |

Chemical Reactivity of the 1,2-Diketone Group

The 1,2-diketone group in this compound is a hub of reactivity. As an o-quinone, it is highly electrophilic and can participate in a variety of addition and condensation reactions. wikipedia.org The proximity of the two carbonyl groups creates a unique electronic environment that differs from that of monoketones. wikipedia.org

One of the most characteristic reactions of 1,2-diones is their condensation with binucleophiles, particularly aromatic diamines, to form new heterocyclic rings. For example, picene-quinones can react with o-phenylenediamine (B120857) to generate picene-fused quinoxaline (B1680401) derivatives. researchgate.net This reaction proceeds via initial nucleophilic attack of one amine group on a carbonyl carbon, followed by intramolecular cyclization and dehydration to form the stable, aromatic quinoxaline ring system. This provides a powerful method for extending the π-system of the picene core and creating complex N-heterocyclic nanographenes. researchgate.net

Similar condensation reactions can occur with other binucleophiles. The reaction of acenaphthylene-1,2-dione, a structurally related polycyclic dione, with a primary amine leads to the formation of a Schiff base, demonstrating the reactivity of the carbonyl groups toward amine nucleophiles. researchgate.net It is expected that this compound would undergo similar transformations.

The carbonyl groups of the dione are also susceptible to reduction. Depending on the reducing agent and conditions, they can be reduced to a diol (hydroquinone) or undergo other transformations. wikipedia.org This redox activity is a key feature of quinones and is fundamental to their roles in biological systems and materials science, such as in charge-carrier applications. wikipedia.org

Table 2: Representative Condensation Reactions of 1,2-Diones

| Diketone Reactant | Co-reactant | Product Type | Reaction Description | Ref |

|---|---|---|---|---|

| Picene-quinone | o-Phenylenediamine | Picene-fused quinoxaline | Heterocyclic annulation | researchgate.net |

| Acenaphthylene-1,2-dione | 5′-chloro-1,1′:3′,1′′-terphenyl-4′-amine | Schiff base (Iminoacenaphthylenone) | Condensation | researchgate.net |

Cyclization and Ring-Forming Reactions

This compound is an excellent substrate for constructing larger, more complex polycyclic and heterocyclic systems through cyclization and annulation reactions. The diketone moiety provides two reactive sites that can be engaged to build new rings.

As mentioned previously, the condensation with o-phenylenediamine is a prime example of a ring-forming reaction, leading to picene-fused quinoxalines. researchgate.net This strategy has also been used to synthesize picene-fused diazoles. researchgate.net Such reactions are valuable for creating electron-deficient N-heteroaromatic linkers and extending the conjugation of the polycyclic aromatic hydrocarbon core. researchgate.net

The dione can also participate in cycloaddition reactions. Quinones are well-known dienophiles in Diels-Alder reactions. wikipedia.org While often used to construct the picene skeleton itself, researchgate.netresearchgate.net the dione moiety could foreseeably act as a dienophile in reactions with suitable dienes to build additional rings onto the picene framework.

More broadly, quinones can undergo formal [3+3] cycloaddition reactions. For instance, a scandium-catalyzed reaction between various quinones and diaziridines has been developed to synthesize benzo[e] researchgate.netCurrent time information in Bangalore, IN.google.comoxadiazines in high yields. nsf.gov This reaction demonstrates a pathway for constructing six-membered heterocycles starting from a quinone, a strategy that could be applied to this compound to create novel fused systems. nsf.gov The mechanism involves the activation of both the quinone and the 1,3-dipolar diaziridine by the Lewis acid catalyst. nsf.gov

Oxidation of picene-5,6-quinone can lead to picene-5:6:7:8-diquinone, a molecule with even greater potential for subsequent cyclization and extension reactions. researchgate.netresearchgate.net

Polymerization and Oligomerization Potential of Picene-dione Monomers

The reactive nature of the dione functional group, combined with the rigid, planar picene backbone, makes this compound an attractive monomer for the synthesis of novel polymers and oligomers. These materials are of interest for their potential electronic and thermal properties.

A significant class of polymers derived from such monomers are the Polyacene Quinone Radical (PAQR) polymers. dtic.mil Research in this area has focused on synthesizing polymers based on various acene nuclei, including picene, linked by quinone and lactone groups. dtic.mil These polymerizations were typically achieved by heating equimolar amounts of quinones and polyfunctional co-monomers, resulting in the formation of deep brown, insoluble, and infusible materials. dtic.mil The resulting PAQR polymers have been investigated for their semiconducting properties, with studies indicating p-type conductivity. dtic.mil

The general principle of polymerizing dione-containing monomers has been demonstrated with other systems as well. For example, the organocatalytic ring-opening polymerization (ROP) of methionine-derived morpholine-2,5-diones has been successfully implemented to create poly(ester amide)s with controlled molecular weights. acs.org Similarly, the catalytic polymerization of 1,4-dioxane-2,5-diones is another established method for producing polymers from dione monomers. google.com

While the high reactivity of quinones can be harnessed for polymerization, it can also play an inhibitory role in other polymerization systems. Certain quinone compounds are used as inhibitors or retarders for the polymerization of monomers like styrene (B11656) by reacting with and quenching radical intermediates. google.com This dual reactivity highlights the need for carefully controlled conditions when using picene-dione as a monomer. The specific polymerization mechanism would depend on the co-monomer and catalysts used, but could potentially involve step-growth condensation or other addition pathways to create highly conjugated, thermally stable polymeric materials.

Applications in Advanced Organic Electronic Materials

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components for future technologies like flexible displays and printable electronics. Picene-dione derivatives have been investigated for their potential in creating high-performance OFETs.

The creation of both p-channel (hole-transporting) and n-channel (electron-transporting) semiconductors from a common molecular backbone is a significant goal for fabricating efficient complementary logic circuits. rsc.org Picene (B1221364) is known to be an air-stable, p-type semiconductor. nih.gov Its isomer, pentacene, while showing high hole mobility, suffers from instability in air. nih.gov The zigzag arrangement of benzene (B151609) rings in picene results in a lower Highest Occupied Molecular Orbital (HOMO) level, contributing to its enhanced stability. nih.gov Thin-film transistors using picene have demonstrated p-channel behavior with hole mobilities (μp) as high as 1.1 cm² V⁻¹ s⁻¹. nih.gov

To develop n-channel materials, researchers have successfully synthesized picene derivatives that incorporate electron-withdrawing imide moieties at the edges of the picene core (Cₙ-PicDIs). rsc.orgrsc.org These materials exhibit normally-off n-channel FET operation. rsc.orgrsc.org The energy levels of the Lowest Unoccupied Molecular Orbital (LUMO) for these Cₙ-PicDIs range from -3.76 eV to -3.99 eV, which is suitable for n-channel operation. rsc.org

Furthermore, combining p-type picene with n-type materials in heterojunction devices has enabled the development of ambipolar OFETs, which can conduct both holes and electrons. A notable example involves layering picene with N,N′-dicyanoperylene-3,4:9,10-bis(dicarboximide) (PDIF-CN₂), a well-known n-type semiconductor. nih.govacs.org Such heterostructures have achieved balanced ambipolar charge transport. acs.org

The performance of OFETs based on picene derivatives is highly dependent on the device architecture. Researchers have explored various configurations, including single-layer, bilayer, and bulk heterojunction (blend) structures, to optimize performance. nih.govresearchgate.net

For Cₙ-PicDI derivatives, OFETs fabricated with a zirconium dioxide (ZrO₂) gate substrate showed n-channel operation. The length of the alkyl chains (n=4, 8, 12) on the imide groups was found to influence device performance, with the octyl derivative (C₈-PicDI) exhibiting the highest averaged electron mobility (μ) of 1.0(6) × 10⁻¹ cm² V⁻¹ s⁻¹, and a maximum value reaching 2.0 × 10⁻¹ cm² V⁻¹ s⁻¹. rsc.orgrsc.org In contrast, a helically shaped picene-like dione (B5365651), benzo[i]pentahelicene-3,6-dione, was used to fabricate a p-type OFET with modest hole mobilities in the range of 10⁻⁵–10⁻⁷ cm²/Vs. mdpi.com

In heterojunction devices combining p-type picene and n-type PDIF-CN₂, performance was optimized by carefully controlling the layer thicknesses. For instance, a picene film thickness of 60 nm was found to be optimal for creating well-connected crystalline islands, which is crucial for efficient charge transport. nih.govacs.org Bilayer devices with a structure of PDIF-CN₂ (15 nm) / picene (60 nm) demonstrated ambipolar behavior with balanced electron and hole mobilities exceeding 0.1 cm² V⁻¹ s⁻¹. nih.govacs.org These devices also allowed for the tuning of threshold voltages. acs.org

| Compound | Device Architecture | Channel Type | Mobility (μ) [cm² V⁻¹ s⁻¹] | On/Off Ratio | Reference |

|---|---|---|---|---|---|

| Picene | Single Layer | p-channel | ~1.1 | - | nih.gov |

| C₄-PicDI | Single Layer | n-channel | 2(1) × 10⁻⁴ (avg) | - | rsc.orgrsc.org |

| C₈-PicDI | Single Layer | n-channel | 1.0(6) × 10⁻¹ (avg); 2.0 × 10⁻¹ (max) | - | rsc.orgrsc.org |

| C₁₂-PicDI | Single Layer | n-channel | 1.4(3) × 10⁻² (avg) | - | rsc.orgrsc.org |

| Picene/PDIF-CN₂ | Bilayer Heterojunction | Ambipolar | μh > 0.1; μe > 0.1 | - | acs.org |

| Benzo[i]pentahelicene-3,6-dione | Single Layer | p-channel | 10⁻⁵ - 10⁻⁷ | 10³ - 10⁴ | mdpi.com |

Charge transport in OFETs occurs within the first few molecular layers at the semiconductor/dielectric interface, making the properties of this interface critical to device performance. postech.ac.krpsu.eduresearchgate.net Interface engineering provides a powerful strategy to control the molecular structure and morphology of the organic semiconductor, thereby enhancing charge transport. postech.ac.krresearchgate.net

Device Architectures and Performance Optimization for Picene-Dione Derivatives

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The development of high-performance p-type and n-type organic semiconductors is essential for fabricating organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgnii.ac.jp In OLEDs, an organic film emits light in response to an electric current, while in OPVs, light is converted into electricity. wikipedia.orgresearchgate.net

While specific device data for "Picene-1,2-dione" in OLEDs and OPVs is not extensively detailed in the reviewed literature, the fundamental properties of picene and its dione derivatives make them relevant materials for these applications. The ability to create both p-type (picene) and n-type (picene-diimides) materials is a prerequisite for forming the p-n junctions or donor-acceptor blends that are central to OLED and OPV device structures. rsc.orgacs.org

The development of non-fullerene acceptors is a major area of research in OPVs, aiming to replace traditional fullerene derivatives. researchgate.netmdpi.com Perylene diimides, which share the dione functional group, are prominent non-fullerene acceptors due to their high electron affinity, good electron mobility, and strong light absorption. mdpi.com This suggests that picene-dione derivatives, with their tunable electronic properties, could potentially be engineered to function as either electron-donating or electron-accepting components in OPV active layers. mdpi.comeuropean-mrs.com

Integration in Chemical and Biological Sensing Devices

The high sensitivity of OFETs to their local environment makes them excellent platforms for chemical and biological sensors. psu.edu The electrical characteristics of an OFET, such as current and threshold voltage, can change significantly upon interaction with target analytes at the semiconductor/dielectric interface. researchgate.net

Picene-based transistors have been specifically identified as having potential for oxygen (O₂) gas sensing. nih.gov The charge transport properties of picene OFETs were observed to be enhanced when the devices were stored in an oxygen-rich atmosphere. nih.gov This behavior was attributed to a trap-reduction model, where oxygen molecules react with and passivate charge-trapping centers within the semiconductor film, leading to improved device performance. nih.gov This inherent sensitivity to oxygen suggests a direct application for picene-based materials in gas sensing devices. Furthermore, the broader family of picene derivatives has been explored for biological applications, indicating their potential for integration into biosensors. semanticscholar.org

Advanced Materials Development for Optoelectronics

The development of next-generation optoelectronic devices relies on the synthesis of novel organic semiconductors with tailored properties. Research into picene-dione and related structures focuses on creating advanced materials with enhanced stability, mobility, and functionality. european-mrs.com

A key strategy involves the chemical modification of the picene core. The synthesis of picene derivatives with imide moieties (Cₙ-PicDIs) is a prime example, successfully converting a p-type phenacene backbone into a high-performance n-channel semiconductor. rsc.orgrsc.org This was achieved through a multi-step synthesis where the key step was the photochemical cyclization of dinaphthylethenes to form the picene skeleton. rsc.org

Another approach to tuning optoelectronic properties is the substitution of atoms within the fused-ring system. For example, a series of picene-type molecules, dinaphtho[1,2-b:2′,1′-d]chalcogenophenes, were synthesized by incorporating sulfur, selenium, or tellurium atoms. rsc.org These materials exhibited high p-channel mobilities up to 4.7 cm² V⁻¹ s⁻¹ in solution-processed OFETs, demonstrating how heteroatom substitution can effectively modulate charge-transport properties. rsc.org The development of bithiophene-imide-based polymers also highlights the strategy of combining donor and acceptor units to create materials with specific electronic characteristics for transistor applications. acs.org These synthetic efforts provide a pathway to new classes of picene-based materials for a wide range of optoelectronic applications.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Challenges

The primary challenge lies in the targeted synthesis of Picene-1,2-dione. While methods for creating the picene (B1221364) core are established, the specific introduction of a 1,2-dione functionality presents a synthetic hurdle that has yet to be extensively documented. The reactivity of the o-quinone moiety can lead to challenges in purification and stability, potentially complicating its isolation and characterization.

Theoretical studies on related phenacene-type o-quinones suggest that the geometry and electronic properties of this compound are likely to be complex. Research on similar compounds indicates that intramolecular steric interactions and intermolecular forces in the solid state can significantly influence their molecular structure and, consequently, their material properties. A significant challenge will be to experimentally validate these theoretical predictions for this compound.

Emerging Research Avenues for this compound

Despite the current lack of focused research, several exciting avenues for the investigation of this compound can be envisioned, primarily stemming from the properties of the picene framework and the dione (B5365651) functional group.

Organic Electronics: The parent picene is a known p-type semiconductor. The introduction of the electron-withdrawing dione group could modulate its electronic properties, potentially transforming it into an n-type or ambipolar semiconductor. The exploration of this compound in organic field-effect transistors (OFETs) is a logical and promising research direction.

Redox-Active Materials: The 1,2-dione moiety is redox-active, meaning it can undergo reversible reduction and oxidation. This property makes this compound a candidate for applications in organic batteries and redox-flow batteries, where stable and high-potential organic materials are sought after.

Luminescent Materials: Polycyclic aromatic hydrocarbons often exhibit interesting photophysical properties. Investigating the fluorescence or phosphorescence of this compound could open up applications in organic light-emitting diodes (OLEDs) and chemical sensors. The dione functionality could potentially lead to unique emission characteristics through intramolecular charge transfer.

Coordination Chemistry: The oxygen atoms of the dione group can act as ligands, coordinating to metal ions. This could lead to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with interesting magnetic, catalytic, or porous properties.

Future Prospects in Fundamental and Applied Materials Science

The future of this compound in materials science is contingent on overcoming the initial hurdle of its synthesis and characterization. Once reliable synthetic routes are established, a wealth of opportunities for both fundamental and applied research will emerge.

In fundamental science, this compound can serve as a model compound to study the interplay between the electronic structure of a polycyclic aromatic hydrocarbon and the influence of electron-withdrawing substituents. Detailed spectroscopic and crystallographic studies will be crucial to understand its solid-state packing and its correlation with charge transport properties.

From an applied perspective, the potential for this compound in next-generation electronic devices is significant. Its development could contribute to the broader goal of creating all-organic electronic circuits. Furthermore, its redox activity positions it as a promising candidate for sustainable energy storage solutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products